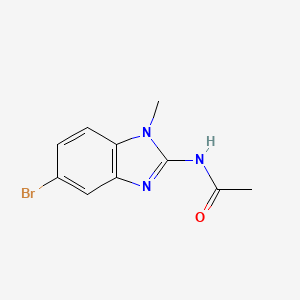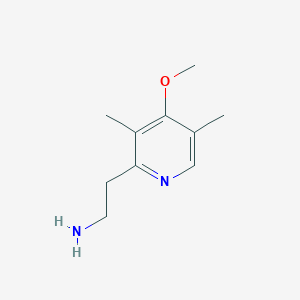
3-Formamido-4-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formamido-4-methylhexanoic acid: is an organic compound with the molecular formula C8H15NO3 It is a derivative of hexanoic acid, characterized by the presence of a formamido group at the third carbon and a methyl group at the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formamido-4-methylhexanoic acid typically involves the formylation of 4-methylhexanoic acid. One common method includes the reaction of 4-methylhexanoic acid with formamide under acidic conditions to introduce the formamido group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques are crucial to achieving high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Formamido-4-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amino group, resulting in 3-amino-4-methylhexanoic acid.
Substitution: The formamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Products include carboxylic acids and other oxidized forms.
Reduction: The major product is 3-amino-4-methylhexanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Formamido-4-methylhexanoic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound is studied for its potential biological activity. It can serve as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit properties such as anti-inflammatory, analgesic, or anticonvulsant activities.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the manufacture of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Formamido-4-methylhexanoic acid involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
4-Methylhexanoic acid: Lacks the formamido group, making it less reactive in certain chemical reactions.
3-Amino-4-methylhexanoic acid: Similar structure but with an amino group instead of a formamido group, leading to different reactivity and biological activity.
Hexanoic acid: A simpler structure without the methyl and formamido groups, used as a basic building block in organic synthesis.
Uniqueness: 3-Formamido-4-methylhexanoic acid is unique due to the presence of both a formamido group and a methyl group on the hexanoic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
3-formamido-4-methylhexanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-3-6(2)7(9-5-10)4-8(11)12/h5-7H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
Clave InChI |
FCSDAJLDOKVBMP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CC(=O)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)




![5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13514477.png)
![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)

![[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B13514489.png)


